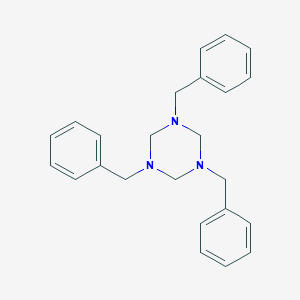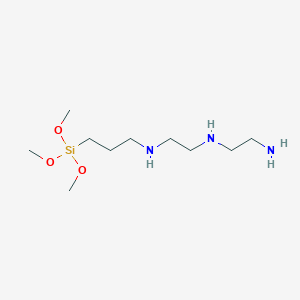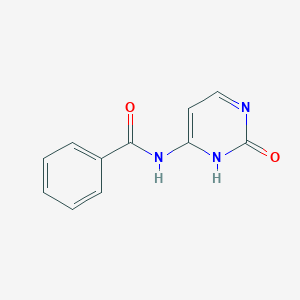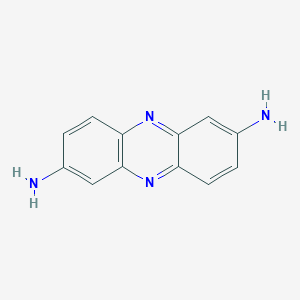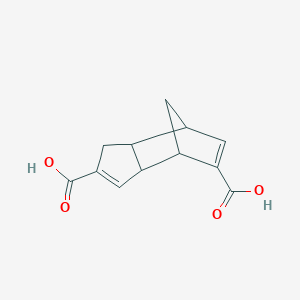
3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid” is a useful synthetic intermediate . It is used as a mimic of a distorted β-D-mannopyranoside . The molecular formula is C10H12 .
Synthesis Analysis
The synthesis of this compound involves the dimerization of 1,3-cyclopentadiene . This reaction is exothermic with a heat of reaction (Δ r H°) of -195.7 kJ/mol .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular weight is 132.2023 .Chemical Reactions Analysis
The primary chemical reaction involving this compound is its formation through the dimerization of 1,3-cyclopentadiene . This reaction is exothermic with a heat of reaction (Δ r H°) of -195.7 kJ/mol .Physical And Chemical Properties Analysis
This compound is a colorless, crystalline solid with a disagreeable, camphor-like odor . It becomes a liquid above 90°F .Safety and Hazards
This compound is associated with several safety and hazard concerns. It has been found to cause skin irritation in rabbits . In terms of reproductive effects, it has been found to affect newborn viability and litter size in rats . It has also been found to cause other effects on female rats and rabbits, including fetotoxicity and abortion . In terms of acute toxicity, it has been found to have lethal concentrations in various animals and can cause behavioral changes such as convulsions, respiratory depression, and somnolence .
properties
IUPAC Name |
tricyclo[5.2.1.02,6]deca-4,8-diene-4,8-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11(14)6-3-7-5-1-9(8(7)4-6)10(2-5)12(15)16/h2,4-5,7-9H,1,3H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBKQYDZAJJZNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=C(C1C3C2CC(=C3)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

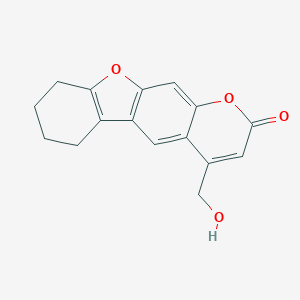

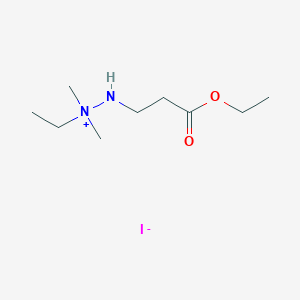
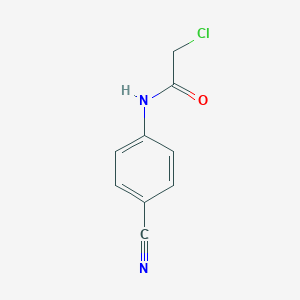
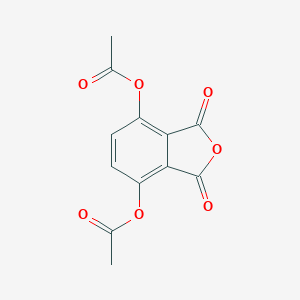

![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B52237.png)
